molecular formula C18H13BrN2S B2482496 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 477864-54-3

10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine

Cat. No.: B2482496
CAS No.: 477864-54-3
M. Wt: 369.28
InChI Key: JVWSDOFOOLESEA-UHFFFAOYSA-N
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Description

10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic organic compound containing both nitrogen and sulfur atoms. It is a highly versatile compound with a wide range of applications in synthetic chemistry and scientific research.

Scientific Research Applications

Chemical Reactions and Derivatives

10H-pyrido[3,2-b][1,4]benzothiazines, including derivatives like 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine, have been studied for various chemical reactions. Pasutto and Knaus (1979) explored the reactions of 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazines with n-butyllithium and acyl and sulfonyl chlorides, resulting in products like 1,2-dihydropyridines and 4-substituted derivatives (Pasutto & Knaus, 1979).

Antibacterial Applications

Cecchetti et al. (1987) synthesized a series of pyridobenzothiazine acid derivatives, evaluating their in vitro antibacterial activity against various pathogens. These compounds showed potent activities against both Gram-positive and Gram-negative bacteria (Cecchetti et al., 1987).

Anticancer Potential

Onoabedje et al. (2019) reported the synthesis and in silico anticancer activity of new 3-amido derivatives of 3-chloro-10H-pyrido[3,2-b][1,4]benzothiazine. Molecular docking studies revealed good interaction with cancer receptors, indicating potential anticancer applications (Onoabedje et al., 2019).

Analgesic Activity

Warren and Knaus (1987) synthesized pyridine and reduced pyridine analogues of 10H-pyrido[3,4-b][1,4]benzothiazines, showing significant analgesic activity, indicating potential applications in pain management (Warren & Knaus, 1987).

Properties

IUPAC Name

10-[(4-bromophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2S/c19-14-9-7-13(8-10-14)12-21-15-4-1-2-5-16(15)22-17-6-3-11-20-18(17)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWSDOFOOLESEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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